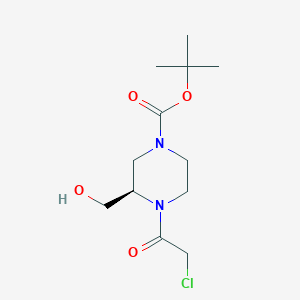
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F and a molecular weight of 325.59 g/mol . It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trichlorophenyl group. This compound is primarily used in laboratory research and the manufacture of various substances .
Preparation Methods
The synthesis of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene typically involves the reaction of 1-fluoronaphthalene with 2,3,4-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trichlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The fluoro and trichlorophenyl groups can interact with enzymes, receptors, or other proteins, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene: Similar structure but different substitution pattern on the phenyl ring.
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene: Another isomer with a different substitution pattern.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different positions of the substituents on the phenyl ring.
Properties
Molecular Formula |
C16H8Cl3F |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-fluoro-5-(2,3,4-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-7-12(15(18)16(13)19)10-3-1-5-11-9(10)4-2-6-14(11)20/h1-8H |
InChI Key |
DQMDUSXJCYSPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


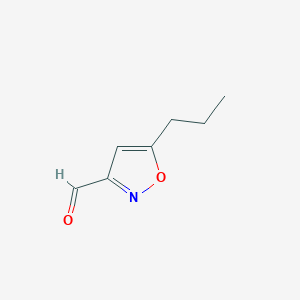
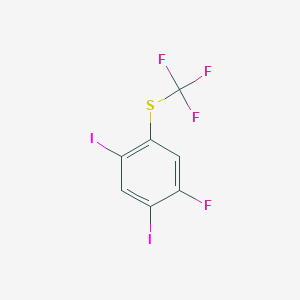
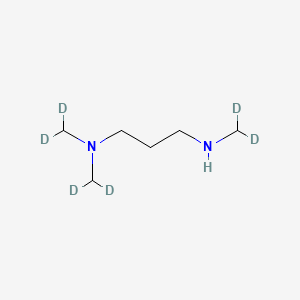
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
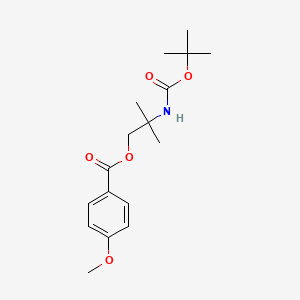
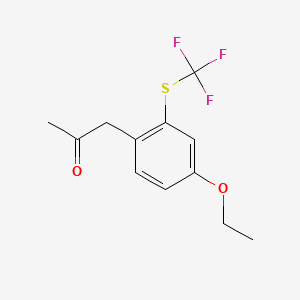

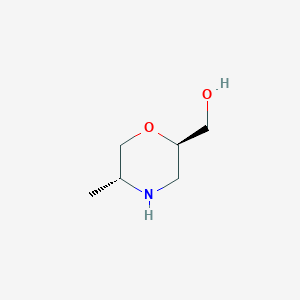


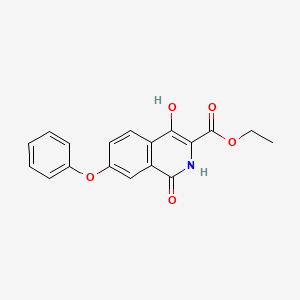
![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
